molecular formula C10H20N2O3S B296297 2-[cyclohexyl(methylsulfonyl)amino]-N-methylacetamide

2-[cyclohexyl(methylsulfonyl)amino]-N-methylacetamide

Katalognummer B296297
Molekulargewicht: 248.34 g/mol
InChI-Schlüssel: SREGKHKHTCXWBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[cyclohexyl(methylsulfonyl)amino]-N-methylacetamide is a chemical compound that has gained significant attention in the field of scientific research for its potential applications in various fields. This compound is also known as N-(cyclohexylsulfonyl)-N-methylacetamide or CMS-NMA. It is a white crystalline powder that is soluble in water and other organic solvents.

Wirkmechanismus

The mechanism of action of 2-[cyclohexyl(methylsulfonyl)amino]-N-methylacetamide is not fully understood. However, it is believed to act as a nucleophile in various reactions. It can also act as a protecting group for various functional groups.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-[cyclohexyl(methylsulfonyl)amino]-N-methylacetamide. However, it has been found to be non-toxic and non-irritating to the skin and eyes.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-[cyclohexyl(methylsulfonyl)amino]-N-methylacetamide in lab experiments include its high yield, ease of synthesis, and versatility. However, its limitations include its limited solubility in some solvents and the lack of information on its potential side effects.

Zukünftige Richtungen

There are several future directions for the research on 2-[cyclohexyl(methylsulfonyl)amino]-N-methylacetamide. These include:
1. Exploring its potential applications as a reagent in the synthesis of various compounds.
2. Investigating its potential as a protecting group for various functional groups.
3. Studying its mechanism of action in various reactions.
4. Investigating its potential as a drug delivery system.
5. Exploring its potential applications in the field of materials science.
Conclusion:
2-[cyclohexyl(methylsulfonyl)amino]-N-methylacetamide is a versatile compound that has potential applications in various fields of scientific research. Its ease of synthesis and versatility make it an attractive reagent for the synthesis of various compounds. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesemethoden

The synthesis of 2-[cyclohexyl(methylsulfonyl)amino]-N-methylacetamide involves the reaction of N-methyl acetamide with cyclohexylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield after purification.

Wissenschaftliche Forschungsanwendungen

2-[cyclohexyl(methylsulfonyl)amino]-N-methylacetamide has been found to have potential applications in various fields of scientific research. It has been used as a reagent in the synthesis of various compounds, including peptides and amino acids. It has also been used as a protecting group for the synthesis of various organic compounds.

Eigenschaften

Molekularformel

C10H20N2O3S

Molekulargewicht

248.34 g/mol

IUPAC-Name

2-[cyclohexyl(methylsulfonyl)amino]-N-methylacetamide

InChI

InChI=1S/C10H20N2O3S/c1-11-10(13)8-12(16(2,14)15)9-6-4-3-5-7-9/h9H,3-8H2,1-2H3,(H,11,13)

InChI-Schlüssel

SREGKHKHTCXWBG-UHFFFAOYSA-N

SMILES

CNC(=O)CN(C1CCCCC1)S(=O)(=O)C

Kanonische SMILES

CNC(=O)CN(C1CCCCC1)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.